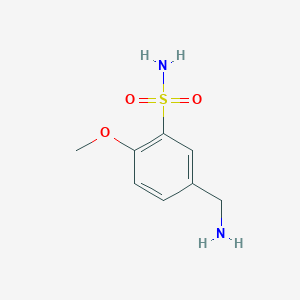

5-(Aminomethyl)-2-methoxybenzene-1-sulfonamide

描述

属性

IUPAC Name |

5-(aminomethyl)-2-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S/c1-13-7-3-2-6(5-9)4-8(7)14(10,11)12/h2-4H,5,9H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMFKPMNBDLOPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes from Methylbenzylketone Derivatives

One well-documented approach starts from methylbenzylketone derivatives, involving multiple key steps:

- Reductive amination of methylbenzylketone to form N-substituted amines.

- N-acetylation using anhydrides such as acetic anhydride to protect the amine group, yielding amides with high efficiency (close to 100% yield).

- Chlorosulfonation of the acetylated intermediate with chlorosulfonic acid in dichloromethane at low temperatures (−30 to +30 °C).

- Conversion of sulfochloride to sulfonamide by reaction with aqueous ammonia or ammonium hydroxide, often performed by pouring the reaction mixture into ice and aqueous ammonia solution.

- Deacetylation under acidic reflux conditions (e.g., 5% aqueous HCl for 18 hours) to yield the desired sulfonamide.

This method avoids isolation of unstable intermediates and uses fewer solvents, improving overall yield and process efficiency. Reported yields for the sulfonamide intermediate can reach up to 96%, and the total yield of the synthesis from methylbenzylketone to the target amine intermediate is about 38.4%, which is significantly higher than earlier methods (around 12.4%).

Synthesis from D-Alanine and Methoxybenzene via Friedel-Crafts Reaction

An alternative, enantioselective method utilizes simple starting materials:

- Protection of the amino group of D-alanine.

- Friedel-Crafts alkylation of methoxybenzene with the protected D-alanine derivative to form a protected 4'-methoxy-2-aminopropiophenol intermediate.

- Subsequent transformations lead to the formation of the sulfonamide without racemization of the chiral center, preserving optical purity.

This route is advantageous as it minimizes the number of synthetic steps and avoids racemization, yielding optically pure 5-(aminomethyl)-2-methoxybenzene-1-sulfonamide suitable for pharmaceutical applications such as tamsulosin synthesis.

General Sulfonylation and Amination Procedures

In related sulfonamide syntheses (e.g., 2-aminothiazole sulfonamides), a general approach involves:

- N-sulfonylation by reacting sulfonyl chlorides with amines in aqueous sodium acetate solution at elevated temperatures (80–85 °C).

- Isolation of the sulfonamide by filtration and recrystallization.

- Subsequent alkylation of the amino group under mild conditions (e.g., calcium hydride in DMF at 50–55 °C) to introduce aminomethyl groups.

Though this procedure is described for related compounds, it provides a conceptual framework for sulfonamide preparation and purification applicable to this compound.

Comparative Data Table of Key Preparation Steps and Yields

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reductive amination | Catalyst hydrogenation, ~12 h, normal pressure | ~50% | Catalyst amount optimized to reduce cost; optical purity maintained |

| N-acetylation | Acetic anhydride, 60–70 °C, 4–6 h | ~100% | High yield; protects amine for subsequent steps |

| Chlorosulfonation | Chlorosulfonic acid, DCM, −30 to +30 °C | Up to 96% | Reaction mixture decomposed in ice and aqueous ammonia for direct sulfonamide formation |

| Deacetylation | 5% HCl aqueous reflux, 18 h | ~80% | Produces final sulfonamide product |

| Overall yield (methylbenzylketone route) | From starting ketone to sulfonamide | ~38.4% | Threefold improvement over older methods |

| Friedel-Crafts alkylation (D-alanine route) | Protection, Friedel-Crafts, no racemization | Not explicitly quantified | Optically pure product, fewer steps, direct synthesis |

Research Findings and Notes

- The methylbenzylketone-based method benefits from reduced catalyst usage and simplified purification, which lowers production costs while maintaining high optical purity and yield.

- The D-alanine and methoxybenzene route is notable for its enantioselectivity and minimal racemization risk, critical for pharmaceutical-grade material preparation.

- Sulfonylation and amination steps require careful temperature control and solvent choice to maximize yield and purity.

- Avoiding intermediate isolation and using direct conversion steps enhance process efficiency and scalability.

- Optical purity is a critical parameter, especially for pharmaceutical applications; methods that avoid racemization are preferred.

化学反应分析

Types of Reactions

5-(Aminomethyl)-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield benzaldehyde derivatives, while reduction can produce various amines.

科学研究应用

Medicinal Chemistry and Drug Development

1.1. Tamsulosin Production

One of the primary applications of 5-(Aminomethyl)-2-methoxybenzene-1-sulfonamide is in the synthesis of tamsulosin, a selective alpha-1 adrenergic receptor antagonist used to treat benign prostatic hyperplasia (BPH). The compound serves as an intermediate in the production of tamsulosin, which is known for its ability to alleviate urinary retention without significantly affecting blood pressure. This selectivity is crucial as it minimizes side effects commonly associated with non-selective alpha blockers .

1.2. Inhibition of Enzymatic Activity

Recent studies have indicated that sulfonamide derivatives, including this compound, exhibit inhibitory effects on various enzymes, such as carbonic anhydrases (CAs). These enzymes play significant roles in physiological processes like respiration and acid-base balance. The compound's structural modifications have led to enhanced binding affinities, making it a candidate for developing new CA inhibitors .

Antimicrobial Activity

2.1. Tuberculosis Treatment

There is ongoing research into the use of sulfonamide derivatives as potential treatments for drug-resistant tuberculosis (TB). Specifically, compounds that inhibit Mycobacterium tuberculosis inosine 5’-monophosphate dehydrogenase (IMPDH) have shown promise in blocking guanine nucleotide biosynthesis, which is crucial for bacterial survival. The structure-activity relationship studies suggest that modifications to the sulfonamide core can enhance antibacterial efficacy while minimizing resistance development .

Gastrointestinal Applications

3.1. Proton Pump Inhibition

Research has also explored the potential of this compound as a proton pump inhibitor (PPI). Compounds within this class are designed to reduce gastric acid secretion and are used to treat conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). The compound's ability to reversibly inhibit proton pumps positions it as a candidate for further development in gastrointestinal therapeutics .

Structure-Activity Relationship Studies

4.1. Optimization for Biological Activity

The effectiveness of this compound can be enhanced through systematic modifications to its structure. Structure-activity relationship (SAR) studies have demonstrated that varying substituents on the benzene ring or altering the sulfonamide moiety can significantly impact its biological activity and selectivity towards target enzymes or receptors .

Case Studies and Research Findings

作用机制

The mechanism of action of 5-(Aminomethyl)-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biological processes, leading to the compound’s antibacterial effects.

相似化合物的比较

Structural Modifications and Substituent Effects

Sulfonamide derivatives often exhibit significant variability in biological activity based on substituent patterns. Below is a comparison of key analogs:

Key Observations :

- Smaller polar groups (e.g., aminomethyl) improve aqueous solubility and hydrogen-bonding capacity.

- Electronic Effects : Electron-withdrawing groups (e.g., chlorine in ) may enhance sulfonamide acidity, influencing enzyme inhibition.

Physicochemical Properties

Melting Points and Stability:

- Compound 4 (ethanehydrazonoyl derivative) melts at 218–220°C, while fluorinated analogs (e.g., 6b in ) show higher melting points (262–264°C), likely due to increased crystallinity from fluorine’s electronegativity.

- The ethyl-substituted analog (200.26 g/mol) has a lower molecular weight, suggesting higher volatility compared to brominated derivatives .

Spectral Data:

- 1H NMR: All analogs show characteristic methoxy (~δ 3.8–4.0 ppm) and sulfonamide (-SO₂NH₂) signals. Hydrazonoyl derivatives (e.g., 4) display additional imine protons at δ 8.0–9.0 ppm .

- EI-MS : Confirms molecular ion peaks consistent with calculated masses, as seen in compounds 4 , 6a , and 6b .

生物活性

5-(Aminomethyl)-2-methoxybenzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₇H₁₀N₂O₃S

- CAS Number : 3865341

- Molecular Weight : 190.23 g/mol

The compound features an aminomethyl group attached to a methoxy-substituted benzene ring, with a sulfonamide functional group that contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit carbonic anhydrase, which is involved in various physiological processes, including acid-base balance and fluid secretion. This inhibition is particularly relevant in conditions such as glaucoma and edema .

- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. They function by inhibiting bacterial folic acid synthesis, which is essential for nucleic acid production. The compound has shown effectiveness against a range of Gram-positive and Gram-negative bacteria .

- Anticancer Properties : Recent studies have indicated that derivatives of sulfonamides can induce apoptosis in cancer cells. For instance, compounds similar in structure to this compound have been observed to promote cell cycle arrest and apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicate a dose-dependent response:

| Concentration (µM) | MCF-7 Cell Viability (%) | Apoptotic Cells (%) |

|---|---|---|

| 0 | 100 | 2.9 |

| 10 | 85 | 7.6 |

| 20 | 70 | 11.4 |

| 30 | 55 | 18.35 |

The data suggest that higher concentrations lead to increased apoptosis, as evidenced by flow cytometry analysis showing elevated early and late apoptotic cell populations .

Case Studies

- Cardiovascular Effects : A study on benzenesulfonamide derivatives demonstrated that compounds similar to this compound could influence perfusion pressure and coronary resistance through calcium channel inhibition. This suggests potential applications in treating cardiovascular diseases .

- Antimicrobial Efficacy : In a comparative study, the antibacterial activity of sulfonamides was assessed against common pathogens, revealing that the presence of the aminomethyl group enhances the compound's efficacy against resistant strains of bacteria .

常见问题

Q. Basic

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the presence of the aminomethyl (-CH2NH2), methoxy (-OCH3), and sulfonamide (-SO2NH2) groups. Aromatic proton signals typically appear between δ 6.5–8.0 ppm .

- High-Performance Liquid Chromatography (HPLC): Used to assess purity (>95%) and resolve synthetic byproducts .

- X-ray Crystallography: Determines the three-dimensional molecular geometry, including bond angles and dihedral angles of the benzene ring and sulfonamide moiety .

How can researchers optimize the yield and purity of this compound during synthesis?

Q. Advanced

- Reaction Conditions: Optimize temperature (e.g., 60–80°C for 4–6 hours) and solvent polarity (e.g., THF for better solubility of intermediates) .

- Catalysts: Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .

- Purification: Employ gradient elution in column chromatography (silica gel, hexane/ethyl acetate) or preparative HPLC with C18 columns to isolate high-purity fractions .

What strategies resolve conflicting spectral data in sulfonamide derivatives?

Q. Advanced

- 2D NMR Techniques: HSQC and HMBC correlate proton and carbon signals to resolve overlapping peaks in complex aromatic regions .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular formula (e.g., C8H11N2O3S) and distinguishes isobaric impurities .

- Cross-Validation: Compare experimental data with computational simulations (DFT calculations for NMR chemical shifts) .

What are the primary biological targets and mechanisms studied for this compound?

Q. Basic

- VEGFR-2 Inhibition: Demonstrated in vitro via kinase assays, with IC50 values compared to reference inhibitors (e.g., sorafenib) .

- Antimicrobial Activity: Tested against Gram-positive bacteria (e.g., S. aureus) using MIC (Minimum Inhibitory Concentration) assays, often showing activity at 10–50 µg/mL .

How can researchers assess the stability of this compound under physiological conditions?

Q. Advanced

- Accelerated Stability Studies: Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS/MS .

- Thermogravimetric Analysis (TGA): Determines thermal stability (decomposition temperature >200°C) .

- pH-Dependent Solubility: Measure solubility in buffers (pH 1–10) to predict bioavailability .

What computational methods predict the reactivity of sulfonamide derivatives?

Q. Advanced

- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites on the benzene ring and sulfonamide group .

- Molecular Docking: Simulate binding interactions with targets like VEGFR-2 (PDB ID: 4ASD) using AutoDock Vina to prioritize derivatives for synthesis .

How to address contradictory bioactivity results between in vitro and in vivo models?

Q. Advanced

- Pharmacokinetic Profiling: Measure plasma half-life, Cmax, and bioavailability in rodent models to identify metabolic instability or poor absorption .

- Metabolite Identification: Use LC-MS/MS to detect phase I/II metabolites (e.g., glucuronidation of the aminomethyl group) that may reduce efficacy .

What are the key challenges in scaling up the synthesis of this compound?

Q. Advanced

- Byproduct Formation: Optimize mixing efficiency (e.g., continuous flow reactors) to minimize di-sulfonylated byproducts .

- Solvent Recovery: Implement distillation or membrane filtration to recycle high-boiling solvents (e.g., DMF) .

How does the electronic nature of substituents influence sulfonamide reactivity?

Q. Advanced

- Hammett Studies: Correlate substituent σ values (e.g., methoxy: σ = -0.27) with reaction rates in nucleophilic aromatic substitution. Electron-donating groups (e.g., -OCH3) deactivate the benzene ring, slowing sulfonylation .

- X-ray Photoelectron Spectroscopy (XPS): Quantify electron density shifts on sulfur and nitrogen atoms to predict regioselectivity in derivatization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。